An In-Depth Technical Guide to Fenofibrate-d4 and its Application in Research
An In-Depth Technical Guide to Fenofibrate-d4 and its Application in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Fenofibrate-d4, a deuterated analog of the lipid-regulating drug fenofibrate. It details its chemical properties, its principal application as an internal standard in bioanalytical research, and the underlying pharmacological mechanism of its non-deuterated counterpart. This document is intended to serve as a technical resource, offering detailed experimental protocols and visual representations of key biological and analytical workflows.
Introduction to Fenofibrate-d4
Fenofibrate-d4 is a stable, isotopically labeled form of fenofibrate, where four hydrogen atoms have been replaced by deuterium. This labeling makes it an ideal internal standard for quantitative analysis of fenofibrate and its active metabolite, fenofibric acid, in complex biological matrices. The use of a deuterated internal standard is a gold-standard technique in mass spectrometry-based bioanalysis, as it ensures high accuracy and precision by compensating for variations in sample preparation and instrument response.
Chemical and Physical Properties
The fundamental properties of Fenofibrate-d4 are summarized in the table below. These properties are crucial for its application in analytical methodologies.
| Property | Value |
| Chemical Name | Isopropyl 2-(4-(4-chlorobenzoyl)phenoxy-d4)-2-methylpropanoate |
| Molecular Formula | C₂₀H₁₇D₄ClO₄ |
| Molecular Weight | 364.88 g/mol |
| CAS Number | 1219794-82-7 |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as methanol, acetonitrile, and DMSO. |
The Role of Fenofibrate-d4 in Bioanalytical Research
The primary application of Fenofibrate-d4 is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of fenofibrate and, more commonly, its active metabolite, fenofibric acid, in biological samples such as plasma and urine.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a highly accurate method for quantifying compounds. A known amount of the isotopically labeled standard (Fenofibrate-d4) is added to the sample at the beginning of the analytical process. The labeled standard is chemically identical to the analyte (fenofibrate/fenofibric acid) and therefore behaves similarly during extraction, chromatography, and ionization. However, it is distinguishable by its higher mass. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, precise quantification can be achieved, as any sample loss or variation in instrument response will affect both compounds equally.
Quantitative Data for Bioanalytical Methods
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Fenofibric Acid | 317.1 | 231.1 | Negative |
| Fenofibric Acid-d6 (Internal Standard) | 323.1 | 231.1 | Negative |
Experimental Protocols
This section provides a detailed methodology for the quantification of fenofibric acid in human plasma using a deuterated internal standard, based on established LC-MS/MS methods.
Sample Preparation: Protein Precipitation
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Spiking: To 100 µL of human plasma, add 10 µL of the internal standard working solution (e.g., Fenofibrate-d4 or Fenofibric Acid-d6 in methanol).
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Precipitation: Add 300 µL of acetonitrile to precipitate the plasma proteins.
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Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
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Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
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Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid Chromatography Conditions
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Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient Elution:
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0-0.5 min: 30% B
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0.5-2.0 min: Ramp to 95% B
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2.0-2.5 min: Hold at 95% B
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2.5-2.6 min: Return to 30% B
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2.6-3.5 min: Equilibrate at 30% B
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Flow Rate: 0.4 mL/min.
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Injection Volume: 5 µL.
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Column Temperature: 40°C.
Mass Spectrometry Conditions
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Ionization Mode: Electrospray Ionization (ESI), Negative.
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Multiple Reaction Monitoring (MRM) Transitions:
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Fenofibric Acid: 317.1 → 231.1
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Internal Standard (e.g., Fenofibric Acid-d6): 323.1 → 231.1
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Ion Source Parameters:
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Capillary Voltage: 3.0 kV
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Source Temperature: 150°C
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Desolvation Temperature: 400°C
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Cone Gas Flow: 50 L/hr
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Desolvation Gas Flow: 800 L/hr
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Mandatory Visualizations
Signaling Pathway of Fenofibrate's Active Metabolite
Fenofibrate is a prodrug that is rapidly converted to its active metabolite, fenofibric acid. Fenofibric acid exerts its therapeutic effects by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][2] The following diagram illustrates this key signaling pathway.
Caption: PPARα signaling pathway activated by fenofibric acid.
Experimental Workflow for Bioanalytical Quantification
The following diagram outlines the typical workflow for the quantification of fenofibric acid in a biological sample using Fenofibrate-d4 as an internal standard.
Caption: Experimental workflow for bioanalytical quantification.
Conclusion
Fenofibrate-d4 is an indispensable tool for researchers in pharmacology, toxicology, and clinical chemistry. Its use as an internal standard in LC-MS/MS assays provides the necessary reliability for the accurate quantification of fenofibrate and its active metabolite, fenofibric acid. Understanding the experimental protocols for its use and the pharmacological context of fenofibrate's action through the PPARα signaling pathway is crucial for its effective application in drug development and clinical research. This guide provides a foundational resource for professionals working in these fields.
